1,2-Epoxydecane
Overview
Description
1,2-Epoxydecane: is an organic compound with the molecular formula C10H20O . It is a clear, colorless liquid with an ethereal odor. This compound belongs to the class of epoxides, which are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Epoxydecane can be synthesized from 1-decene through an epoxidation reaction. The conventional method involves the use of an oxygen donor, such as hydrogen peroxide or peracids , in the presence of a catalyst. The reaction typically takes place under mild conditions, with temperatures around 50-60°C and atmospheric pressure .
Industrial Production Methods:
In industrial settings, the epoxidation of 1-decene can be carried out using microwave irradiation to accelerate the reaction. This method significantly reduces the reaction time from hours to minutes. The optimal conditions for microwave-assisted epoxidation include a reaction time of approximately 10 minutes, a temperature of around 100°C, and a solvent-to-monomer ratio of 5:1 .
Chemical Reactions Analysis
Types of Reactions:
1,2-Epoxydecane undergoes various chemical reactions, including:
Polymerization: In the presence of catalysts or heat, this compound can polymerize, sometimes violently.
Ring-Opening Reactions: The strained epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: It can react with oxidizing agents to form corresponding carbonyl compounds or with reducing agents to yield alcohols.
Common Reagents and Conditions:
Acids and Bases: Strong acids or bases can catalyze the ring-opening reactions of this compound.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reducing Agents: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Major Products:
Diols: Formed from the hydrolysis of the epoxide ring.
Ethers: Produced by the reaction with alcohols.
Amino Alcohols: Result from the reaction with amines.
Scientific Research Applications
1,2-Epoxydecane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used in the production of polyethers and other polymers through ring-opening polymerization.
Material Science: Employed in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,2-epoxydecane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form more stable products .
Comparison with Similar Compounds
- 1,2-Epoxyhexane
- 1,2-Epoxyheptane
- 1,2-Epoxyoctane
- 1,2-Epoxynonane
Comparison:
1,2-Epoxydecane is unique among its analogs due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. The longer chain also affects its reactivity and the types of products formed in chemical reactions. For instance, this compound has a higher boiling point compared to 1,2-epoxyhexane and 1,2-epoxyheptane, making it more suitable for reactions requiring higher temperatures .
Properties
IUPAC Name |
2-octyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHBRRZYSORSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | 1,2-EPOXYDECANE | |
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DSSTOX Substance ID |
DTXSID4025242 | |
Record name | 1,2-Epoxydecane | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxydecane is a clear colorless mobile liquid with a ethereal odor. (NTP, 1992) | |
Record name | 1,2-EPOXYDECANE | |
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Boiling Point |
234 to 235 °F at 35 mmHg (NTP, 1992) | |
Record name | 1,2-EPOXYDECANE | |
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Flash Point |
173 °F (NTP, 1992) | |
Record name | 1,2-EPOXYDECANE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 1,2-EPOXYDECANE | |
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Density |
0.837 (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYDECANE | |
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CAS No. |
2404-44-6, 68413-40-1 | |
Record name | 1,2-EPOXYDECANE | |
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Record name | 1,2-Epoxydecane | |
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Record name | 1,2-Epoxydecane | |
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Record name | 1,2-EPOXYDECANE | |
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Record name | Oxirane, 2-octyl- | |
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Record name | 1,2-Epoxydecane | |
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Record name | Octyloxirane | |
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Record name | 1,2-EPOXYDECANE | |
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